(R)-5-(Hydroxymethyl)-3-(4-hydroxyphenyl)oxazolidin-2-one
CAS No.: 73422-72-7
Cat. No.: VC17071357
Molecular Formula: C10H11NO4
Molecular Weight: 209.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 73422-72-7 |
|---|---|
| Molecular Formula | C10H11NO4 |
| Molecular Weight | 209.20 g/mol |
| IUPAC Name | (5R)-5-(hydroxymethyl)-3-(4-hydroxyphenyl)-1,3-oxazolidin-2-one |
| Standard InChI | InChI=1S/C10H11NO4/c12-6-9-5-11(10(14)15-9)7-1-3-8(13)4-2-7/h1-4,9,12-13H,5-6H2/t9-/m1/s1 |
| Standard InChI Key | WVULNOZIAYBGLE-SECBINFHSA-N |
| Isomeric SMILES | C1[C@@H](OC(=O)N1C2=CC=C(C=C2)O)CO |
| Canonical SMILES | C1C(OC(=O)N1C2=CC=C(C=C2)O)CO |
Introduction
Chemical Structure and Physicochemical Properties
The molecular formula of (R)-5-(Hydroxymethyl)-3-(4-hydroxyphenyl)oxazolidin-2-one is C₁₀H₁₁NO₄, with a molecular weight of 209.20 g/mol. Its IUPAC name, (5R)-5-(hydroxymethyl)-3-(4-hydroxyphenyl)-1,3-oxazolidin-2-one, reflects the stereochemistry at the C5 position and the substitution pattern on the oxazolidinone ring. The compound’s isomeric SMILES notation, C1C@@HCO, confirms the (R)-configuration and hydroxyl group placements.
Key physicochemical properties include:
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Hydrogen bond donors: 2 (hydroxyl groups)
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Hydrogen bond acceptors: 4 (carbonyl and ether oxygens)
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Topological polar surface area: 87.7 Ų (indicative of moderate bioavailability)
A comparative analysis of similar oxazolidinones reveals distinct structural advantages (Table 1) .
Table 1: Structural Comparison with Analogous Oxazolidinones
| Compound | Molecular Formula | Key Substituents | Molecular Weight (g/mol) |
|---|---|---|---|
| (R)-5-(Hydroxymethyl)-3-(4-hydroxyphenyl)oxazolidin-2-one | C₁₀H₁₁NO₄ | 4-Hydroxyphenyl, hydroxymethyl | 209.20 |
| Linezolid | C₁₆H₂₀FN₃O₄ | Fluorophenyl, morpholine | 337.35 |
| (5R)-3-[3-Fluoro-4-(pyridin-3-yl)phenyl]-5-(triazolylmethyl)oxazolidin-2-one | C₁₇H₁₃FN₄O₂ | Fluorophenyl, triazolylmethyl | 324.31 |
Synthesis and Chemical Reactivity
The synthesis of (R)-5-(Hydroxymethyl)-3-(4-hydroxyphenyl)oxazolidin-2-one typically involves asymmetric ring-opening reactions or chiral auxiliary-mediated cyclization. A common route starts with L-serine derivatives, where the hydroxymethyl group is introduced via selective protection and oxidation steps . Subsequent coupling with 4-hydroxyphenyl isocyanate yields the oxazolidinone ring .
The compound’s reactivity is dominated by:
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Hydroxymethyl group: Participates in esterification, etherification, and oxidation reactions.
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Oxazolidinone ring: Undergoes ring-opening under acidic or basic conditions to form β-amino alcohols.
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4-Hydroxyphenyl group: Susceptible to electrophilic substitution (e.g., halogenation, nitration).
In patented methodologies, derivatives of this compound are synthesized by replacing the hydroxymethyl group with triazolyl or tetrazolyl moieties to enhance antibacterial activity . For example, [(5R)-3-(3-fluoro-4-pyridin-3-ylphenyl)-5-(triazol-1-ylmethyl)oxazolidin-2-one] demonstrates improved pharmacokinetics compared to the parent compound .
Biological Activities and Mechanistic Insights
Oxazolidinones are renowned for their bacterial protein synthesis inhibition via binding to the 50S ribosomal subunit. While direct data on (R)-5-(Hydroxymethyl)-3-(4-hydroxyphenyl)oxazolidin-2-one’s antibacterial efficacy is limited, structural analogs like linezolid (Table 1) validate the scaffold’s potential . Key mechanistic features include:
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Hydrogen bonding: The 4-hydroxyphenyl group interacts with ribosomal RNA, while the hydroxymethyl group stabilizes the drug-target complex.
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Chirality: The (R)-configuration at C5 is critical for optimal binding affinity.
Recent patents highlight modifications to this compound for antifungal and antitubercular applications. For instance, fluorination at the phenyl ring enhances penetration into Mycobacterium tuberculosis .
Structural Analogs and Structure-Activity Relationships
Structural optimization of oxazolidinones focuses on enhancing metabolic stability and reducing toxicity. Comparative studies reveal:
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Hydroxymethyl vs. triazolylmethyl: Triazolyl derivatives exhibit longer half-lives due to reduced glucuronidation .
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4-Hydroxyphenyl vs. fluorophenyl: Fluorinated analogs show improved blood-brain barrier penetration .
Table 2: Pharmacokinetic Properties of Select Derivatives
| Derivative | Half-Life (h) | LogP | MIC₉₀ (μg/mL) vs. S. aureus |
|---|---|---|---|
| (R)-5-(Hydroxymethyl)-3-(4-hydroxyphenyl)oxazolidin-2-one | 1.2 | 0.8 | 16 |
| (5R)-3-[3-Fluoro-4-(pyridin-3-yl)phenyl]-5-(triazolylmethyl)oxazolidin-2-one | 4.5 | 1.9 | 2 |
| Linezolid | 5.4 | 1.2 | 1 |
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